Monoethyl fumarate

Description

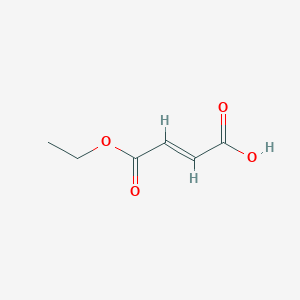

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-ethoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYMOEINVGRTEX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt) | |

| Record name | Ethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701021503 | |

| Record name | Ethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2459-05-4 | |

| Record name | Monoethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W849NG2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monoethyl fumarate mechanism of action in neuronal cells

An In-depth Technical Guide to the Mechanism of Action of Monoethyl Fumarate in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (MEF), the active metabolite of the multiple sclerosis therapeutic dimethyl fumarate (DMF), exerts its neuroprotective and immunomodulatory effects within the central nervous system (CNS) through a multi-faceted mechanism of action. This guide elucidates the three core molecular pathways targeted by MEF in neuronal and associated glial cells: activation of the Nrf2 antioxidant response, agonism of the HCAR2 receptor, and metabolic reprogramming via inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Core Mechanisms of Action

This compound's therapeutic efficacy in neurological disorders is not attributed to a single mode of action but rather to its ability to modulate three distinct and crucial cellular pathways.

Nrf2-Dependent Antioxidant Response

MEF is a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant defenses.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MEF, being an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[2][3] This stabilizes Nrf2, allowing it to translocate to the nucleus where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1] This results in the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione (GSH) synthesis.[2] This enhancement of the cellular antioxidant capacity protects neuronal cells from oxidative stress, a key contributor to neurodegeneration.

HCAR2-Mediated Anti-Inflammatory Signaling

MEF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A), a G-protein coupled receptor expressed on various immune cells, including microglia in the CNS. The activation of HCAR2 by MEF on microglia initiates an anti-inflammatory signaling cascade. This pathway is mediated through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) axis. Sirt1, a deacetylase, subsequently targets and deacetylates the p65 subunit of Nuclear Factor-kappa B (NF-κB), inhibiting its transcriptional activity. This suppression of NF-κB leads to a reduction in the expression and secretion of pro-inflammatory cytokines and mediators, thereby dampening neuroinflammation. This action effectively switches microglia from a pro-inflammatory to a more neuroprotective phenotype.

Metabolic Reprogramming via GAPDH Inhibition

A more recently discovered mechanism of action for MEF involves the direct modulation of cellular metabolism through the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). MEF covalently modifies the catalytic cysteine residue (Cys152) in the active site of GAPDH through a process called succination. This irreversible modification inactivates the enzyme, leading to a downregulation of aerobic glycolysis. This inhibition of GAPDH activity has profound effects on highly metabolic immune cells, contributing to the immunomodulatory properties of the drug. In the context of the CNS, this metabolic shift can influence the function of microglia and other immune cells, further contributing to a reduction in neuroinflammation.

Quantitative Data

The following tables summarize key quantitative data related to the effects of MEF and its parent compound DMF on relevant cell types.

Table 1: Nrf2 Pathway Activation in Human Astrocytes

| Parameter | Fumarate Ester | 1 µg/mL | 3 µg/mL | 6 µg/mL | Reference |

| NQO1 mRNA Fold Change | DMF | ~2 | ~5 | ~15 | |

| MEF | ~1.5 | ~2.5 | ~5 | ||

| HMOX1 mRNA Fold Change | DMF | ~3 | ~8 | ~25 | |

| MEF | ~5 | ~12 | ~15 | ||

| GCLC mRNA Fold Change | DMF | ~1.5 | ~2 | ~3 | |

| MEF | ~1.2 | ~1.5 | ~2 | ||

| Nuclear Nrf2 Fold Change | DMF | ~2.0 | ~2.3 | ~2.5 | |

| MEF | ~1.4 | ~1.6 | ~1.9 |

Table 2: Glutathione (GSH) Modulation in Human Astrocytes

| Fumarate Ester (3 µg/mL) | 0.5h | 1h | 6h | 12h | 24h | Reference |

| DMF (% of Control) | ~50% | ~40% | ~70% | ~100% | ~150% | |

| MEF (% of Control) | ~100% | ~100% | ~100% | ~110% | ~120% |

Table 3: HCAR2 Receptor Binding and Activation

| Ligand | Parameter | Value | Cell Type/System | Reference |

| Niacin | KD | 0.058 µM | Purified HCAR2 | |

| MEF | Effect | Potent Agonist | Microglia |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of MEF.

Primary Neuronal Cell Culture for Drug Treatment

This protocol describes the basic steps for establishing a primary neuronal culture from rodent embryos for subsequent treatment with MEF.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-A medium

-

Papain digestion system

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Culture vessels coated with Poly-D-Lysine (50 µg/mL)

-

MEF stock solution (e.g., 100 mM in DMSO)

Procedure:

-

Vessel Coating: Coat culture plates with 50 µg/mL Poly-D-Lysine for at least 1 hour at 37°C. Wash three times with sterile water and allow to dry.

-

Dissection: Euthanize a timed-pregnant rodent according to approved institutional protocols. Dissect cortices or hippocampi from E18 embryos in ice-cold Hibernate-A medium.

-

Digestion: Transfer tissue to a papain solution and incubate at 37°C for 20-30 minutes to dissociate the tissue.

-

Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.

-

Plating: Determine cell density and viability using a hemocytometer and Trypan blue. Plate cells onto the coated vessels at a desired density (e.g., 1x105 cells/cm2).

-

Culture Maintenance: Incubate at 37°C in a 5% CO2 humidified incubator. Perform a half-media change every 3-4 days.

-

MEF Treatment: At the desired day in vitro (DIV), typically DIV 7-10, replace half of the medium with fresh medium containing the final desired concentration of MEF or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24 hours) before analysis.

Western Blot for Nrf2 Nuclear Translocation

This protocol outlines the procedure for detecting the accumulation of Nrf2 in the nucleus following MEF treatment.

Materials:

-

MEF-treated and control neuronal cells

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin A/B (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Following MEF treatment, harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2 at 1:1000, anti-Lamin A/B at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry can be used to quantify the fold change in nuclear Nrf2 relative to the Lamin control.

RT-qPCR for Nrf2 Target Gene Expression

This protocol details the quantification of mRNA levels of Nrf2 target genes.

Materials:

-

MEF-treated and control neuronal cells

-

RNA extraction kit (e.g., RNeasy)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate, containing cDNA template, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.

-

Thermocycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to the housekeeping gene.

Conclusion

The mechanism of action of this compound in neuronal cells is a sophisticated interplay of at least three distinct molecular pathways. By activating the Nrf2 antioxidant response, MEF enhances the intrinsic capacity of neuronal and glial cells to combat oxidative stress. Through HCAR2 agonism on microglia, it actively suppresses neuroinflammatory processes. Finally, by inhibiting GAPDH, MEF modulates cellular metabolism, which has downstream immunomodulatory consequences. This tripartite mechanism underscores its efficacy in complex neurodegenerative diseases like multiple sclerosis. The data and protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of fumarates in neurology.

References

- 1. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Chemical Properties of Monoethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl fumarate (MEF), the monoethyl ester of fumaric acid, is a significant molecule in pharmaceutical research and development. It is recognized as an active metabolite of dimethyl fumarate (DMF), a therapeutic agent for multiple sclerosis and psoriasis. MEF's biological activity is primarily attributed to its role as an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. This technical guide provides an in-depth overview of the synthesis of MEF, its key chemical properties, and the molecular pathways it modulates. Detailed experimental protocols for its synthesis and for assessing its biological activity are included to support further research and application.

Synthesis of this compound

A prevalent and efficient method for synthesizing this compound is through the direct reaction of maleic anhydride with ethanol, followed by in-situ isomerization to the more stable fumarate (trans) isomer. The use of an iodine catalyst facilitates both the esterification and the isomerization in a one-pot reaction.

Experimental Protocol: One-Pot Synthesis from Maleic Anhydride and Ethanol

This protocol is adapted from a patented procedure which allows for the direct synthesis and isomerization of monoethyl maleate to this compound.

Materials:

-

Maleic Anhydride (C₄H₂O₃)

-

Ethanol (C₂H₅OH), absolute

-

Iodine (I₂), catalyst

-

Technical alkylaromatic solvent (e.g., Xylene)

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (e.g., 1568 g) and iodine (e.g., 16 g) in a suitable solvent such as a technical alkylaromatic mixture (e.g., 1600 g).

-

Esterification and Isomerization: Heat the mixture to 160°C with stirring. Add ethanol (e.g., 736 g) dropwise over a period of approximately 1 hour.

-

Reaction Completion: After the addition of ethanol is complete, continue stirring the reaction mixture at 160°C for an additional 30 minutes.

-

Initial Purification: Filter the hot reaction mixture to remove any solid byproducts.

-

Final Purification: Fractionally distill the filtrate under reduced pressure. This compound is collected at a boiling point of 106-108°C at 0.4 mbar[1].

-

Alternative Purification (Recrystallization): The crude product can also be purified by recrystallization. While specific solvents for MEF are not extensively detailed, common solvents for similar fumarate esters include toluene or mixtures like toluene/cyclohexane[1] and hexane/acetone. The choice of solvent should be based on the principle of high solubility at elevated temperatures and low solubility at room or lower temperatures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | Almost white to beige crystalline powder[2] |

| Melting Point | 66-68 °C |

| Boiling Point | 147 °C at 16 mmHg |

| Solubility | Soluble in water. Slightly soluble in chloroform, DMSO, and methanol. |

| pKa | 3.45 ± 0.10 (Predicted) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (t, 3H, -CH₃), 4.30 (q, 2H, -OCH₂-), 6.90 (d, 1H, =CH-), 7.15 (d, 1H, =CH-), ~11 (s, 1H, -COOH) (Predicted values based on typical chemical shifts for similar structures) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1 (-CH₃), 61.5 (-OCH₂-), 133.5 (=CH-), 135.0 (=CH-), 165.0 (ester C=O), 169.5 (acid C=O) (Representative values) |

| IR Spectrum (KBr) | ν (cm⁻¹): ~3000 (O-H stretch, broad), ~1720 (C=O stretch, ester), ~1685 (C=O stretch, acid), ~1640 (C=C stretch), ~1300 (C-O stretch) (Characteristic peaks) |

| Mass Spectrum (EI) | m/z: 144 (M⁺), 99 (M⁺ - OCH₂CH₃), 71, 45 |

Mechanism of Action: Nrf2 Signaling Pathway

This compound exerts its primary biological effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.

Nrf2 Signaling Pathway Diagram

Caption: Nrf2 signaling pathway activation by this compound (MEF).

Under basal conditions, Nrf2 is sequestered in the cytoplasm by the KEAP1-CUL3-RBX1 E3 ubiquitin ligase complex, which promotes its ubiquitination and subsequent degradation by the proteasome. MEF, being an electrophile, can covalently modify specific cysteine residues on KEAP1. This modification induces a conformational change in the KEAP1 complex, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., NQO1, HMOX1) and glutathione synthesis (e.g., GCLC), thereby protecting the cell from oxidative stress.

Experimental Workflows for Assessing Nrf2 Activation

The following diagram illustrates a typical experimental workflow to investigate the activation of the Nrf2 pathway by this compound in a cell-based model.

Caption: Experimental workflow for validating Nrf2 pathway activation by MEF.

Protocol for Nrf2 Nuclear Translocation via Western Blot

-

Cell Culture and Treatment: Plate cells (e.g., human astrocytes or other suitable cell lines) and treat with various concentrations of MEF for a specified duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for Nrf2. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for loading controls: Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.

Protocol for Nrf2 Target Gene Expression via qRT-PCR

-

Cell Culture and Treatment: Treat cells with MEF as described above, typically for a longer duration (e.g., 12-24 hours) to allow for gene transcription.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression in MEF-treated cells relative to the vehicle control.

Conclusion

This compound is a molecule of significant interest due to its therapeutic potential, which is intrinsically linked to its ability to activate the Nrf2 signaling pathway. The synthetic route via maleic anhydride is efficient and scalable. A thorough understanding of its chemical properties and biological mechanism of action, supported by robust experimental protocols, is crucial for its continued investigation and development as a potential therapeutic agent. This guide provides a foundational resource for researchers in the field, facilitating further exploration into the applications of this compound.

References

Monoethyl Fumarate and the NRF2 Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of monoethyl fumarate (MEF) and its role as an activator of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway. While its counterpart, dimethyl fumarate (DMF), has been more extensively studied, MEF itself is a pharmacologically active compound with distinct properties.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from comparative studies with DMF, provides detailed experimental protocols for assessing NRF2 activation, and presents visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of MEF and other fumaric acid esters.

Introduction: The NRF2 Pathway and Fumaric Acid Esters

The NRF2 pathway is a critical endogenous defense mechanism against oxidative and electrophilic stress.[1][4] Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as fumaric acid esters, can react with specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, disrupting the NRF2-KEAP1 interaction and inhibiting NRF2 degradation. Consequently, stabilized NRF2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.

Dimethyl fumarate (DMF) is an established therapeutic agent for relapsing multiple sclerosis and psoriasis. It is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF), and is a known activator of the NRF2 pathway. This compound (MEF) is another pharmacologically active ester of fumaric acid. While both DMF and MEF activate the NRF2 pathway, they exhibit different potencies and produce distinct biological responses. Understanding these differences is crucial for the development of novel therapeutics targeting this pathway.

Mechanism of Action: MEF-Induced NRF2 Activation

This compound activates the NRF2 pathway primarily through the canonical KEAP1-dependent mechanism. As an electrophile, MEF can covalently modify cysteine residues on KEAP1. This adduction, a process known as succination, leads to the stabilization and nuclear translocation of NRF2.

However, studies comparing MEF to DMF reveal significant differences in their interaction with KEAP1. Mass spectrometry analyses have shown that DMF robustly modifies multiple cysteine residues on KEAP1, whereas MEF-induced modification is significantly less pronounced and appears to be more selective, with a preference for Cys151. Despite this reduced level of KEAP1 modification, MEF is still capable of inducing NRF2 nuclear translocation and subsequent target gene expression, albeit to a lesser extent than DMF in some contexts.

These findings suggest that while both compounds share a common mechanism of action, the stoichiometry and specific sites of KEAP1 modification differ, leading to divergent downstream biological effects.

References

- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 2. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic: A Technical History of Monoethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl fumarate (MEF) has emerged as a molecule of significant interest in the landscape of immunomodulatory and neuroprotective therapies. While often discussed in the context of its more famous counterpart, dimethyl fumarate (DMF), MEF possesses a unique history and distinct biochemical properties that warrant a detailed examination. This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental protocols related to MEF, tailored for the scientific community.

A Serendipitous Beginning: The History and Discovery of Fumaric Acid Esters

The story of this compound is intrinsically linked to the broader history of fumaric acid esters (FAEs) in medicine. The journey began not in a corporate laboratory, but with the self-experimentation of a German chemist, Walter Schweckendiek. In 1959, suffering from severe psoriasis, Schweckendiek hypothesized that the condition might stem from a metabolic defect in the citric acid cycle (Krebs cycle)[1][2][3]. He postulated that supplementing with fumaric acid, an intermediate in this cycle, could be beneficial[1][2].

Direct oral administration of fumaric acid led to significant gastrointestinal irritation. Consequently, Schweckendiek turned to its ester derivatives, which he found to be more tolerable and effective in self-administered trials. This pioneering, albeit unconventional, research laid the groundwork for the therapeutic use of FAEs.

Following these initial discoveries, more standardized oral formulations were developed in the 1980s. This culminated in the 1994 approval in Germany of Fumaderm® , a fixed-dose combination therapy for severe psoriasis. The formulation of Fumaderm® was determined empirically and contained dimethyl fumarate (DMF) as the primary active ingredient, alongside three salts of this compound: calcium, magnesium, and zinc. The inclusion of MEF salts was part of this empirical formulation, and for a long time, their specific contribution to the overall therapeutic effect was a subject of investigation.

Subsequent research has clarified that DMF is the major active component of the FAE mixture, which is rapidly metabolized to monomethyl fumarate (MMF), the primary bioactive metabolite. However, studies have also shown that MEF is pharmacologically active, exhibiting distinct effects from DMF, particularly in its interaction with cellular pathways and its pharmacokinetic profile.

The Synthesis of this compound: From Benchtop to Pharmaceutical Application

The synthesis of this compound, like other monoesters of dicarboxylic acids, has been approached through various chemical strategies. The most common and industrially scalable method involves a two-step process starting from maleic anhydride.

General Synthesis Pathway

The synthesis of MEF typically proceeds as follows:

-

Ring-opening esterification of maleic anhydride: Maleic anhydride is reacted with ethanol. The alcohol attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of monoethyl maleate.

-

Isomerization: The resulting monoethyl maleate, which has a cis configuration, is then isomerized to the more thermodynamically stable trans isomer, this compound. This isomerization is often facilitated by a catalyst.

Detailed Experimental Protocol: Synthesis from Maleic Anhydride

The following protocol is adapted from a patented method for the preparation of fumaric acid monoesters.

Materials:

-

Maleic anhydride

-

Ethanol

-

Iodine (as catalyst)

-

Technical alkylaromatic mixture (as solvent)

-

Toluene (for recrystallization)

-

Cyclohexane (for recrystallization)

Procedure:

-

A solution is prepared with 1568 g of maleic anhydride and 16 g of iodine in 1600 g of a technical alkylaromatic mixture as a solvent.

-

The solution is heated to 160°C.

-

736 g of ethanol is added dropwise to the heated solution over approximately 1 hour.

-

After the addition of ethanol is complete, the reaction mixture is stirred for an additional 30 minutes at 160°C.

-

The hot reaction mixture is filtered to remove any solid impurities.

-

The filtrate is then fractionated over a column at a pressure of 0.4 mbar and a temperature of 106-108°C to yield the crude this compound.

-

For further purification, the product can be recrystallized from a mixture of toluene and cyclohexane (1:1) to obtain the pure monoester.

Physicochemical and Quantitative Data

Summarized below are key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₄ | |

| Molecular Weight | 144.13 g/mol | |

| Melting Point | 66-68 °C | |

| Boiling Point | 147 °C at 16 mmHg | |

| Appearance | Almost white to beige crystalline powder | |

| CAS Number | 2459-05-4 | |

| InChI Key | XLYMOEINVGRTEX-ONEGZZNKSA-N |

Mechanism of Action and Key Signaling Pathways

The pharmacological effects of this compound, similar to dimethyl fumarate, are largely attributed to its interaction with key cellular signaling pathways, primarily the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

MEF, as an electrophilic compound, can react with specific cysteine residues on Keap1. This modification of Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 interaction, thereby inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective and antioxidant genes.

Comparative Effects of MEF and DMF

While both MEF and DMF activate the Nrf2 pathway, studies have revealed significant quantitative and qualitative differences in their effects.

-

Keap1 Modification: DMF leads to a more robust modification of a wider range of cysteine residues on Keap1 compared to MEF. MEF primarily modifies Cys151, and to a lesser extent than DMF.

-

Nrf2 Activation and Gene Expression: Consistent with the differences in Keap1 modification, DMF generally induces a stronger nuclear translocation of Nrf2 and a more robust transcriptional response of Nrf2 target genes than MEF. However, at lower concentrations, MEF has been shown to induce certain genes, such as HMOX1 and OSGIN1, to a greater extent than DMF.

-

Glutathione (GSH) Depletion: A key differentiator is their effect on cellular glutathione levels. DMF causes an acute, concentration-dependent depletion of GSH, which is not observed with MEF. Both compounds, however, lead to an increase in total GSH levels at later time points, likely as a result of Nrf2-mediated synthesis.

These differences are summarized in the table below.

| Parameter | Dimethyl Fumarate (DMF) | This compound (MEF) | Reference(s) |

| Keap1 Cysteine Modification | Robust modification of multiple cysteines (e.g., Cys151, Cys257, Cys273) | Weaker modification, primarily of Cys151 | |

| Nrf2 Nuclear Translocation | Strong induction | Moderate induction | |

| Nrf2 Target Gene Expression | Robust, concentration-dependent induction | Moderate, concentration-dependent induction with some distinct patterns | |

| Acute Cellular GSH Levels | Causes significant depletion | No significant depletion | |

| 24-hour Cellular GSH Levels | Recovery and increase above baseline | Increase above baseline |

Experimental Workflow for Comparative Analysis of Fumarate Esters

The distinct pharmacological profiles of DMF and MEF necessitate comparative in vitro studies to elucidate their mechanisms of action. A typical experimental workflow for such a comparative analysis is outlined below.

Conclusion

This compound, from its empirical inclusion in early psoriasis treatments to its current status as a distinct pharmacological agent, represents a fascinating case study in drug discovery and development. While it shares the Nrf2-activating mechanism with dimethyl fumarate, the subtle yet significant differences in their interactions with Keap1 and their downstream effects on cellular redox state highlight the importance of detailed molecular and cellular characterization. For researchers and drug development professionals, understanding this history and the technical details of MEF's synthesis and mechanism of action is crucial for unlocking its full therapeutic potential and designing the next generation of fumarate-based therapies.

References

An In-depth Technical Guide to the Biological Activities of Monoethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl fumarate (MEF), an ester of fumaric acid, is a pharmacologically active compound with known immunomodulatory and cytoprotective properties. It is a component of the therapeutic agent Fumaderm®, used in the treatment of psoriasis, and is closely related to dimethyl fumarate (DMF), a treatment for multiple sclerosis. This technical guide provides a comprehensive review of the known biological activities of MEF, with a focus on its molecular mechanisms of action, including the modulation of the Nrf2 and NF-κB signaling pathways, its effects on cellular glutathione levels, and its role as an agonist of the hydroxycarboxylic acid receptor 2 (HCA2). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Fumaric acid esters (FAEs) have been utilized for their therapeutic properties for decades, particularly in the management of inflammatory skin conditions like psoriasis.[1][2] this compound (MEF) is a key component, along with dimethyl fumarate (DMF), in a licensed formulation for psoriasis.[1] While DMF is rapidly metabolized to monomethyl fumarate (MMF), which is considered the primary active metabolite, MEF is also pharmacologically active and exhibits distinct biological effects.[3][4] Understanding the specific biological activities of MEF is crucial for elucidating the complete mechanism of action of FAE-based therapies and for the development of new therapeutic agents. This guide delves into the core biological activities of MEF, providing a technical overview for the scientific community.

Core Biological Activities of this compound

The biological activities of MEF are multifaceted, primarily revolving around its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of action for MEF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.

MEF, as an electrophilic compound, is thought to interact with cysteine residues on KEAP1. This interaction leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 complex and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HMOX1).

However, studies have shown that MEF is a less potent activator of the Nrf2 pathway compared to DMF. Mass spectrometry analysis has revealed that MEF treatment results in a significantly lower degree of KEAP1 cysteine modification compared to DMF. Consistent with this, MEF induces a less robust nuclear translocation of Nrf2 and a transcriptional response of a lower magnitude for some Nrf2 target genes.

Modulation of Cellular Glutathione (GSH) Levels

Glutathione (GSH) is a crucial cellular antioxidant. Fumaric acid esters are known to interact with and modulate GSH levels. DMF is reported to cause an acute, concentration-dependent depletion of intracellular GSH, which is then followed by a recovery and subsequent increase above baseline levels by 24 hours. This initial depletion is thought to contribute to the activation of stress response pathways.

In contrast, MEF does not induce this acute reduction in GSH levels. Instead, treatment with MEF leads to a gradual increase in both intracellular and extracellular GSH levels over a 24-hour period. This suggests that MEF and DMF have distinct mechanisms of interaction with cellular thiol pools, which may contribute to their different biological activity profiles. The ability of MEF to increase GSH levels without initial depletion may represent a more subtle and potentially less stressful mechanism of enhancing cellular antioxidant capacity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key anti-inflammatory mechanism for many therapeutic agents. Studies have shown that DMF can inhibit the NF-κB pathway in an Nrf2-independent manner. However, the effect of MEF on NF-κB signaling is less clear. Some studies have reported that, unlike DMF, equivalent doses of MEF do not affect NF-κB signaling. This suggests a key difference in the anti-inflammatory mechanisms of these two fumaric acid esters and indicates that the anti-inflammatory effects of the DMF/MEF combination therapy in psoriasis may be primarily driven by DMF.

Activation of Hydroxycarboxylic Acid Receptor 2 (HCA2)

Hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is a G protein-coupled receptor expressed on various immune cells and keratinocytes. Monomethyl fumarate (MMF), the active metabolite of DMF, is a known agonist of HCA2. Activation of HCA2 is believed to contribute to the anti-inflammatory effects of fumarates, in part by reducing the infiltration of neutrophils and monocytes into inflamed tissues. While MMF is a potent agonist, the direct interaction of MEF with HCA2 is less well-characterized, though it is presumed to also act as an agonist.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the biological activities of this compound, often in comparison to Dimethyl fumarate.

Table 1: Effects of MEF and DMF on the Nrf2 Pathway

| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference(s) |

| KEAP1 Cysteine Modification | Significantly less or undetectable compared to DMF | Robust modification of specific cysteine residues | |

| Nrf2 Nuclear Translocation | Induces nuclear translocation, but to a lower magnitude than DMF | Robustly induces nuclear translocation | |

| Nrf2 Target Gene Expression | Induces a distinct pattern of gene expression, with some genes (e.g., HMOX1, OSGIN1) showing greater induction at lower concentrations compared to DMF | Induces a robust and broad transcriptional response of Nrf2 target genes |

Table 2: Effects of MEF and DMF on Cellular Glutathione (GSH)

| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference(s) |

| Acute (0.5-1 hr) Intracellular GSH Levels | No acute depletion observed | Acute, concentration-dependent depletion | |

| 24-hour Intracellular GSH Levels | Significant increase above baseline | Recovery and increase above baseline | |

| Extracellular GSH Levels | Gradual increase over 24 hours | Initial depletion followed by an increase |

Table 3: Effects of MEF and DMF on Inflammatory Signaling

| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference(s) |

| NF-κB Inhibition | No significant effect reported at equivalent doses | Inhibits NF-κB-driven cytokine production and p65/p52 nuclear translocation | |

| HCA2 Receptor Activation | Presumed agonist activity | Active metabolite (MMF) is a known potent agonist |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review of this compound's biological activities.

KEAP1 Cysteine Modification Analysis by Mass Spectrometry

Objective: To identify and quantify the modification of specific cysteine residues on the KEAP1 protein following treatment with MEF or DMF.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293FT) cells are cultured and transfected with a plasmid expressing V5-tagged KEAP1.

-

Compound Treatment: Transfected cells are treated with various concentrations of MEF or DMF (e.g., 3 and 6 µg/mL) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).

-

Immunoprecipitation: KEAP1 is immunoprecipitated from cell lysates using anti-V5 agarose beads.

-

SDS-PAGE and In-Gel Digestion: The immunoprecipitated KEAP1 is separated by SDS-PAGE, and the corresponding protein band is excised. The protein is then reduced with dithiothreitol (DTT), alkylated with iodoacetamide (or this step is omitted to preserve reversible modifications), and digested with trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Mass spectrometry data is analyzed to identify KEAP1 peptides and any modifications on cysteine residues (e.g., monoethyl-succination for MEF). The percentage of modification for each cysteine residue is calculated by normalizing the ion intensities of the modified peptides to the total ion intensities of all forms of that cysteine-containing peptide.

Nrf2 Nuclear Translocation Assay

Objective: To quantify the accumulation of Nrf2 in the nucleus following treatment with MEF or DMF.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., primary human astrocytes) is cultured and treated with various concentrations of MEF, DMF, or a vehicle control for a specified time (e.g., 6 hours).

-

Cell Fractionation: Nuclear and cytoplasmic fractions are separated from the treated cells using a commercial cell fractionation kit.

-

Nrf2 DNA Binding ELISA:

-

Nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the ARE consensus binding site.

-

A primary antibody specific for Nrf2 is added to the wells.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then added.

-

A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured at 450 nm. The absorbance is proportional to the amount of Nrf2 bound to the ARE.

-

-

Western Blotting (for confirmation):

-

Nuclear and cytoplasmic extracts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against Nrf2, a nuclear marker (e.g., HDAC1), and a cytoplasmic marker (e.g., β-actin) to confirm successful fractionation and quantify Nrf2 levels in each compartment.

-

Cellular and Extracellular Glutathione (GSH) Measurement

Objective: To measure the levels of total GSH in the intracellular and extracellular compartments following treatment with MEF or DMF.

Methodology:

-

Cell Culture and Treatment: Primary human astrocytes or another relevant cell type are treated with MEF, DMF, or a vehicle control over a time course (e.g., 0.5, 1, 6, 12, and 24 hours).

-

Sample Collection:

-

Extracellular GSH: The cell culture medium is collected at each time point.

-

Intracellular GSH: The cells are washed and then lysed to release the intracellular contents.

-

-

GSH Assay:

-

A commercial luminescent-based GSH assay (e.g., GSH-Glo™) is used. This assay measures total glutathione (GSH + GSSG).

-

The assay involves the conversion of a luciferin derivative into luciferin in the presence of GSH and glutathione S-transferase (GST), followed by a firefly luciferase reaction that produces light.

-

The luminescent signal is proportional to the amount of GSH in the sample.

-

-

Data Analysis: The relative luminescence units (RLU) are measured for each sample and normalized to the protein concentration of the cell lysates for intracellular GSH.

NF-κB Reporter Assay

Objective: To assess the effect of MEF on the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

-

A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Compound Treatment and Stimulation: Transfected cells are pre-treated with various concentrations of MEF, DMF, or a vehicle control. After a pre-incubation period, the cells are stimulated with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activity.

-

Cell Lysis and Luciferase Assay: After the stimulation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The normalized luciferase activity is then compared between the different treatment groups to determine the effect of MEF on NF-κB transcriptional activity.

HCA2 Receptor Binding Assay

Objective: To determine the binding affinity of MEF for the HCA2 receptor.

Methodology (General Principles):

-

Membrane Preparation: Membranes are prepared from a cell line overexpressing the human HCA2 receptor.

-

Radioligand Binding: The prepared membranes are incubated with a known radiolabeled HCA2 ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of unlabeled MEF.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of MEF that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of MEF for the HCA2 receptor can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a pharmacologically active molecule with distinct biological properties that contribute to its therapeutic effects. Its primary mechanisms of action involve the activation of the Nrf2 antioxidant pathway and the modulation of cellular glutathione levels. Compared to the more extensively studied dimethyl fumarate, MEF appears to be a less potent activator of the Nrf2 pathway and exhibits a unique profile in its interaction with cellular GSH, notably increasing its levels without causing acute depletion. The role of MEF in the inhibition of the NF-κB pathway and its direct interaction with the HCA2 receptor require further investigation to be fully understood. The experimental protocols detailed in this guide provide a framework for future research aimed at further elucidating the precise molecular mechanisms of MEF and its potential for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The provided diagrams and data summaries offer a valuable resource for researchers in this field.

References

- 1. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scispace.com [scispace.com]

- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

The Pharmacokinetics and Pharmacodynamics of Monoethyl Fumarate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl fumarate (MEF) is an active metabolite of the oral fumarate prodrug diroximel fumarate (Vumerity®), which is approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] MEF, along with dimethyl fumarate (DMF), is also a component of a therapeutic mixture used for the treatment of psoriasis.[2][3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MEF is crucial for optimizing its therapeutic use and for the development of new fumarate-based therapies. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of MEF, with a focus on its mechanism of action, quantitative data, and experimental methodologies.

Pharmacokinetics

Upon oral administration, diroximel fumarate is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, monomethyl fumarate (MMF), and an inactive metabolite, 2-hydroxyethyl succinimide (HES). Diroximel fumarate itself is not quantifiable in plasma. While MEF is structurally and functionally similar to MMF, most of the available clinical pharmacokinetic data pertains to MMF following the administration of diroximel fumarate or DMF.

Absorption and Distribution

Following oral administration of diroximel fumarate, the time to reach maximum plasma concentration (Tmax) for MMF is approximately 2.5 to 3 hours. The peak plasma concentration (Cmax) and overall exposure (AUC) of MMF increase proportionally with the dose.

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) following Oral Administration of Diroximel Fumarate

| Parameter | Value | Species | Study Population | Reference |

| Tmax (median) | 2.5 - 3 hours | Human | Healthy Volunteers & MS Patients | |

| Cmax (mean) at 462 mg | 2.11 mg/L | Human | MS Patients | |

| AUC (mean steady state) at 462 mg BID | 8.32 mg.hr/L | Human | MS Patients | |

| Apparent Volume of Distribution (Vd) | 72 - 83 L | Human | Healthy Volunteers | |

| Plasma Protein Binding | 25% | Human | - | |

| Elimination Half-life | ~1 hour | Human | - |

Data presented for MMF, the active metabolite of diroximel fumarate.

In a study comparing the biodistribution of MMF and MEF in mice, both compounds exhibited similar overall pharmacokinetic profiles. However, MMF showed a higher degree of brain penetration, whereas MEF was preferentially distributed to the kidney.

Metabolism and Excretion

MEF, like MMF, is metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. The major metabolites are fumaric acid, citric acid, and glucose. Excretion of MMF is primarily through respiration as carbon dioxide (approximately 60%), with smaller amounts eliminated in the urine (around 15.5%) and feces (about 0.9%).

Pharmacodynamics

The primary mechanism of action of MEF is believed to be the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. This pathway plays a critical role in cellular defense against oxidative stress.

Nrf2 Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Electrophilic compounds like MEF can interact with specific cysteine residues on KEAP1. This interaction leads to a conformational change in KEAP1, resulting in the dissociation and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.

Comparative Effects of MEF and DMF

In vitro studies have demonstrated that both MEF and DMF can activate the Nrf2 pathway, but they exhibit different potencies and effects on related cellular processes.

-

KEAP1 Modification: DMF treatment results in a more robust modification of specific cysteine residues on KEAP1 compared to MEF, where the modification is significantly less or even undetectable.

-

Nrf2 Translocation and Gene Expression: Consistent with the KEAP1 modification data, DMF leads to a greater nuclear translocation of Nrf2 and a more robust transcriptional response of Nrf2 target genes (e.g., NQO1, HMOX1) compared to MEF. However, at lower concentrations, MEF was shown to induce certain genes like HMOX1 and OSGIN1 to a greater extent than DMF.

-

Glutathione (GSH) Depletion: DMF causes an acute, concentration-dependent depletion of cellular GSH, which recovers and surpasses baseline levels within 24 hours. In contrast, MEF does not cause this acute reduction in GSH but does lead to an increase by 24 hours.

These differences suggest that while both are pharmacologically active, they have distinct degrees of activity and unique actions, which may translate to different downstream biological effects.

Experimental Protocols

In Vitro Nrf2 Activation and Gene Expression Analysis

Objective: To assess the ability of MEF to activate the Nrf2 pathway and induce the expression of its target genes in vitro.

Methodology:

-

Cell Culture: Primary human astrocytes are cultured in appropriate growth media.

-

Compound Treatment: Cells are treated with varying concentrations of MEF (or DMF as a comparator) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours for protein analysis, 24 hours for gene expression).

-

Nuclear and Cytosolic Fractionation: Following treatment, cells are harvested, and nuclear and cytosolic extracts are prepared using a commercial nuclear extract kit.

-

Nrf2 Translocation Analysis: Nuclear extracts are analyzed for Nrf2 levels using an ELISA-based assay (e.g., TransAM Nrf2 assay) or by Western blotting.

-

Western Blotting: Protein concentrations of the extracts are determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Nrf2, and loading controls for nuclear (e.g., HDAC1) and cytosolic (e.g., β-actin) fractions.

-

Gene Expression Analysis (qPCR): RNA is extracted from treated cells, and cDNA is synthesized. Quantitative PCR is performed using primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, SRXN1) and a housekeeping gene for normalization.

In Vivo Pharmacokinetic and Biodistribution Studies in Mice

Objective: To determine the pharmacokinetic profile and tissue distribution of MEF in vivo.

Methodology:

-

Animal Dosing: Naïve mice are orally dosed with MEF, DMF, or a combination.

-

Sample Collection: Blood and various tissues (e.g., brain, kidney, peripheral tissues) are collected at multiple time points after a single dose and after repeated daily dosing (e.g., 10 days).

-

Sample Processing: Plasma is separated from blood samples. Tissues are homogenized.

-

Bioanalysis: Concentrations of MEF and its metabolites (and MMF for comparison) in plasma and tissue homogenates are quantified using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Biodistribution Analysis: The concentration of the analyte in different tissues is determined to assess its distribution profile.

Conclusion

This compound is a pharmacologically active compound that, like its counterpart MMF, exerts its therapeutic effects primarily through the activation of the Nrf2 antioxidant response pathway. While sharing a common mechanism, in vitro studies reveal distinct differences in the potency and cellular effects of MEF compared to DMF, particularly concerning KEAP1 modification and glutathione modulation. The pharmacokinetic profile of its prodrug, diroximel fumarate, is well-characterized, showing rapid conversion to the active metabolite. Further research focusing directly on the comparative in vivo pharmacokinetics and pharmacodynamics of MEF and MMF will be valuable in fully elucidating their respective contributions to the clinical efficacy and safety of fumarate-based therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Diroximel fumarate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 3. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

Monoethyl Fumarate's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of monoethyl fumarate (MEF) with key cellular signaling pathways. The information presented herein is intended to support research and development efforts by providing detailed mechanistic insights, quantitative data, and established experimental protocols.

Core Cellular Signaling Interactions

This compound (MEF) is an active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis.[1][2] MEF exerts its pharmacological effects primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and to a lesser extent, through the activation of the Hydroxycarboxylic acid receptor 2 (HCA2) .[3][4] Unlike its parent compound DMF, MEF does not significantly inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophiles and reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

MEF activates the Nrf2 pathway, albeit to a lesser extent than DMF. The proposed mechanism involves the covalent modification of specific cysteine residues on Keap1 by the electrophilic fumarate moiety of MEF. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear accumulation, and the subsequent transcription of a battery of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies have shown that unlike DMF, MEF does not significantly inhibit the NF-κB signaling pathway. This differential activity highlights a key mechanistic distinction between MEF and its parent compound.

HCA2 Receptor Signaling

This compound is an agonist for the G-protein coupled receptor, Hydroxycarboxylic acid receptor 2 (HCA2). Activation of HCA2 by MEF is thought to contribute to its anti-inflammatory effects, particularly in immune cells such as microglia. The downstream signaling cascade following HCA2 activation by MEF involves the activation of the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of NF-κB.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of this compound with cellular signaling pathways.

Table 1: Concentration-Dependent Induction of Nrf2 Target Genes by MEF in Human Astrocytes

| Target Gene | 1 µg/mL MEF (Fold Change) | 3 µg/mL MEF (Fold Change) | 6 µg/mL MEF (Fold Change) |

| NQO1 | ~1.5 | ~2.5 | ~3.5 |

| HMOX1 | ~2.0 | ~4.0 | ~5.0 |

| OSGIN1 | ~2.5 | ~3.5 | ~4.0 |

| TXNRD1 | ~1.2 | ~1.8 | ~2.2 |

| GCLC | ~1.3 | ~1.7 | ~2.0 |

| SRXN1 | ~1.4 | ~2.0 | ~2.5 |

| Data is approximated from graphical representations in Brennan et al., 2015. |

Table 2: Comparative Activity of MEF and DMF

| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference |

| Nrf2 Activation | Moderate | Strong | |

| Keap1 Modification | Low | High | |

| NF-κB Inhibition | No significant effect | Yes | |

| HCA2 Receptor Agonism | Yes | Yes (via MMF) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MEF's interaction with cellular signaling pathways.

Western Blot Analysis of Nrf2 and Keap1

This protocol is for the detection and quantification of Nrf2 and Keap1 protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with MEF at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to MEF treatment.

Materials:

-

Cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

MEF Treatment: After 24 hours, treat the cells with MEF at various concentrations.

-

Cell Lysis: After the desired incubation time, lyse the cells.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

-

Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This protocol is used to determine the in vivo binding of Nrf2 to the ARE in the promoter of a target gene.

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-Nrf2 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the ARE of the target gene

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Cross-linking: Treat cells with MEF and then cross-link protein-DNA complexes with formaldehyde. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR: Perform qPCR using primers specific for the ARE of the target gene.

-

Analysis: Analyze the qPCR data to determine the enrichment of Nrf2 binding to the ARE.

Concluding Remarks

This compound modulates cellular signaling primarily through the activation of the Nrf2 pathway and the HCA2 receptor. Its distinct pharmacological profile, particularly its reduced Nrf2 activation and lack of NF-κB inhibition compared to DMF, suggests a different therapeutic window and potential for reduced side effects. The data and protocols presented in this guide are intended to facilitate further research into the nuanced mechanisms of MEF and to aid in the development of novel therapeutics targeting these pathways.

References

The Structure-Activity Relationship of Monoethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl fumarate (MEF) is an active metabolite of the therapeutic agent dimethyl fumarate (DMF), used in the treatment of psoriasis and multiple sclerosis. As an α,β-unsaturated carbonyl-containing compound, MEF's biological activity is intrinsically linked to its chemical structure, primarily through its ability to interact with biological nucleophiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MEF, focusing on its primary mechanisms of action: the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and its interaction with the hydroxycarboxylic acid receptor 2 (HCA2).

Core Mechanisms of Action

The pharmacological effects of this compound are predominantly attributed to two key signaling pathways:

-

The Keap1-Nrf2 Pathway: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] MEF, being an electrophile, can covalently modify specific cysteine residues on Keap1, with a notable interaction at Cys151.[1][2] This modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2.[1] The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[1]

-

Hydroxycarboxylic Acid Receptor 2 (HCA2) Activation: MEF is an agonist of the G-protein coupled receptor HCA2. Activation of HCA2 is known to mediate anti-inflammatory effects and is also associated with the flushing side effect observed with fumarate-based therapies.

Comparative Analysis: this compound vs. Dimethyl Fumarate

The structure-activity relationship of MEF is often best understood in comparison to its parent compound, dimethyl fumarate (DMF), and its other active metabolite, monomethyl fumarate (MMF).

-

Potency in Nrf2 Activation: DMF is generally considered a more potent activator of the Nrf2 pathway than MEF. This is attributed to DMF's greater electrophilicity and its ability to cause a more robust modification of Keap1 cysteine residues. DMF also induces a significant and acute depletion of cellular glutathione (GSH), a key cellular antioxidant, which MEF does not. This GSH depletion by DMF may also contribute to Nrf2 activation.

-

Pharmacokinetics and Biodistribution: While both DMF and MEF exhibit similar overall pharmacokinetic profiles, their tissue distribution differs. MMF, the primary metabolite of DMF, shows greater penetration into the brain, whereas MEF is preferentially distributed to the kidneys.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the activity of MEF and DMF.

Table 1: Differential Effects of MEF and DMF on Nrf2 Target Gene Expression in Human Astrocytes

| Target Gene | Concentration (µg/mL) | Fold Change vs. Control (DMF) | Fold Change vs. Control (MEF) |

| NQO1 | 1 | ~1.5 | ~1.8 |

| 3 | ~2.5 | ~2.5 | |

| 6 | ~4.0 | ~3.0 | |

| 12 | ~5.5 | ~3.5 | |

| HMOX1 | 1 | ~2.0 | ~3.0 |

| 3 | ~4.0 | ~5.0 | |

| 6 | ~10.0 | ~7.0 | |

| 12 | ~15.0 | ~8.0 | |

| OSGIN1 | 1 | ~1.5 | ~2.5 |

| 3 | ~2.0 | ~3.5 | |

| 6 | ~3.0 | ~3.0 | |

| 12 | ~4.0 | ~3.5 |

Data adapted from Brennan et al., 2015. Note: This table presents an approximate representation of the graphical data for illustrative purposes.

Table 2: Differential Effects of MEF and DMF on Cellular Glutathione (GSH) Levels in Human Astrocytes

| Time (hours) | Concentration (µg/mL) | % Change in GSH vs. Control (DMF) | % Change in GSH vs. Control (MEF) |

| 0.5 | 3 | ~ -40% | No significant change |

| 1 | 3 | ~ -50% | No significant change |

| 6 | 3 | ~ -20% | ~ +10% |

| 12 | 3 | ~ +10% | ~ +20% |

| 24 | 3 | ~ +30% | ~ +25% |

Data adapted from Brennan et al., 2015. Note: This table presents an approximate representation of the graphical data for illustrative purposes.

Table 3: Binding Affinities of Fumarates to Keap1

| Compound | Binding Affinity (Kd) | Method |

| Dimethyl Fumarate (DMF) | Nanomolar range | Not specified |